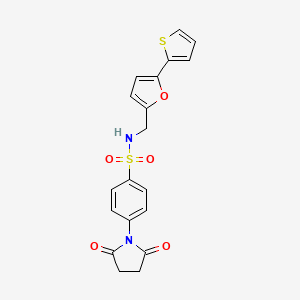
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure incorporates a dioxopyrrolidine moiety, a thiophene-furan hybrid, and a benzenesulfonamide group, which are known for their diverse biological activities.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives of benzenesulfonamide can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain sulfonamide compounds can inhibit the growth of various bacterial strains by interfering with folic acid synthesis, which is critical for bacterial growth and replication .
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have been investigated using isolated rat heart models. Notably, compounds similar to this compound have demonstrated the ability to alter perfusion pressure and coronary resistance. For example, a study found that certain sulfonamides could decrease perfusion pressure in a time-dependent manner, suggesting potential applications in managing conditions like hypertension .
Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which play a role in tumor growth and metastasis. Compounds with similar structures have shown promise in reducing tumor cell proliferation and inducing apoptosis in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many sulfonamides function as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase, leading to altered pH levels in tumor microenvironments.
- Antimicrobial Action : By mimicking para-amino benzoic acid (PABA), sulfonamides disrupt folate synthesis pathways in bacteria.
- Cardiovascular Modulation : The interaction with calcium channels may contribute to changes in vascular resistance and heart rate modulation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzenesulfonamide derivatives against common pathogens. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial activity. The compound under investigation showed promising results against both Gram-positive and Gram-negative bacteria .
Cardiovascular Study
In an isolated rat heart model, researchers administered varying doses of 4-(2-aminoethyl)benzenesulfonamide. The findings revealed a marked decrease in coronary resistance compared to controls, indicating that structural modifications could enhance cardiovascular effects .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-18-9-10-19(23)21(18)13-3-6-15(7-4-13)28(24,25)20-12-14-5-8-16(26-14)17-2-1-11-27-17/h1-8,11,20H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEAMYUSWRTZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














